6-Bromoindole-3-carbaldehyde is a bifunctional heteroaromatic building block featuring a highly electrophilic C3-formyl group and a C6-bromine atom [1]. It is a pale yellow to brown crystalline solid with a melting point of 202–206 °C, widely procured as a precursor for complex polycyclic indoles, marine alkaloid analogs, and pharmaceutical kinase inhibitors [2]. The dual functionality allows orthogonal reactivity: the aldehyde readily undergoes reductive amination, condensation, and olefination, while the C6-bromide serves as a reliable handle for palladium-catalyzed cross-coupling reactions [3]. Its stability, coupled with high regiochemical fidelity, makes it a preferred starting material in both discovery chemistry and process-scale active pharmaceutical ingredient (API) synthesis [4].
Substituting 6-bromoindole-3-carbaldehyde with generic analogs compromises both synthesis yields and target compound efficacy [1]. Using unsubstituted indole-3-carbaldehyde eliminates the possibility of late-stage C6 functionalization, requiring completely different, often lengthier de novo ring synthesis routes to achieve the necessary substitution patterns [2]. Substituting with 6-chloroindole-3-carbaldehyde drastically reduces cross-coupling kinetics, often requiring specialized, expensive palladium ligands and higher temperatures to achieve comparable conversion rates [3]. Furthermore, using positional isomers like 5-bromoindole-3-carbaldehyde alters the spatial geometry of the final API, which is critical in structure-activity relationship models; for example, shifting the halogen from the C6 to the C5 position typically abolishes specific binding affinities to target kinases [4].
In palladium-catalyzed cross-coupling reactions, the C-Br bond in 6-bromoindole-3-carbaldehyde offers superior reactivity compared to chlorinated analogs [1]. While 6-chloroindole-3-carbaldehyde typically requires elevated temperatures (>100 °C) and expensive proprietary ligands (e.g., XPhos or Buchwald-type phosphines) to achieve moderate conversion, 6-bromoindole-3-carbaldehyde readily undergoes Suzuki-Miyaura and Stille couplings using standard, cost-effective catalysts like Pd(PPh3)4 at 80 °C, routinely yielding >85% of the target product [2].
| Evidence Dimension | Palladium-catalyzed cross-coupling yield and conditions |
| Target Compound Data | Standard Pd(PPh3)4, 80 °C, >85% yield |
| Comparator Or Baseline | 6-Chloroindole-3-carbaldehyde: Requires specialized ligands, >100 °C, <50% yield with standard catalysts |
| Quantified Difference | >35% yield improvement and >20 °C reduction in reaction temperature using standard catalysts |
| Conditions | Suzuki-Miyaura cross-coupling with aryl boronic acids |
Procuring the bromo-derivative lowers catalyst costs and simplifies process scale-up by avoiding harsh conditions and expensive proprietary ligands.
The regiochemistry of the bromine atom is critical for the biological activity of downstream APIs, particularly in marine alkaloid derivatives like meridianins [1]. Kinase inhibitors synthesized from 6-bromoindole-3-carbaldehyde exhibit high potency against targets such as GSK-3β, with IC50 values often in the low nanomolar range (2–50 nM) [2]. In contrast, using the 5-bromoindole-3-carbaldehyde isomer results in derivatives with micromolar IC50 values, representing a 10- to 100-fold drop in target affinity due to steric clashes in the kinase binding pocket [3].
| Evidence Dimension | Target kinase (GSK-3β) inhibition (IC50) |
| Target Compound Data | Downstream derivatives (6-bromo): 2–50 nM IC50 |
| Comparator Or Baseline | Downstream derivatives (5-bromo): >1000 nM IC50 |
| Quantified Difference | 10- to 100-fold increase in target kinase affinity (nanomolar vs. micromolar IC50) |
| Conditions | In vitro kinase inhibition assays for meridianin/alkaloid analogs |
For drug discovery procurement, exact positional substitution is non-negotiable for maintaining the biological efficacy of the final synthesized library.
Procuring 6-bromoindole-3-carbaldehyde directly eliminates the need for hazardous formylation steps in the synthesis of 3,6-disubstituted indoles [1]. Starting from 6-bromoindole requires a Vilsmeier-Haack formylation using toxic phosphorus oxychloride (POCl3) and dimethylformamide, which generates hazardous waste and typically caps yields at 75-80% [2]. The pre-formylated building block allows direct entry into condensation or reductive amination reactions, improving overall step economy and safety profiles [3].
| Evidence Dimension | Synthetic steps and yield to 3-formyl-6-bromo intermediates |
| Target Compound Data | Direct use: 100% material retention, 0 formylation steps |
| Comparator Or Baseline | 6-Bromoindole: Requires 1 extra step (Vilsmeier-Haack), ~75-80% yield, toxic POCl3 waste |
| Quantified Difference | Elimination of 1 synthetic step and prevention of ~20-25% yield loss from formylation |
| Conditions | Synthesis of 3,6-disubstituted indole scaffolds |
Procuring the pre-formylated building block eliminates a hazardous processing step, improving overall step economy and safety profiles in manufacturing.
Halogenated indoles exhibit varying degrees of stability depending on the halogen atom [1]. 6-Bromoindole-3-carbaldehyde offers an optimal balance, remaining stable for >12 months when stored at 0-8 °C without significant degradation . Conversely, 6-iodoindole-3-carbaldehyde is highly prone to light-induced dehalogenation and oxidative degradation, requiring strict, costly storage conditions to prevent batch spoilage [2].
| Evidence Dimension | Long-term storage stability and handling requirements |
| Target Compound Data | 6-Bromoindole-3-carbaldehyde: Stable at 0-8 °C for >12 months |
| Comparator Or Baseline | 6-Iodoindole-3-carbaldehyde: Prone to rapid light-induced dehalogenation, requires strict shielding |
| Quantified Difference | Significantly extended shelf-life (>12 months) under standard refrigeration without rapid photolytic degradation |
| Conditions | Standard process chemistry storage and handling |
The bromo variant provides the optimal 'Goldilocks' balance of high cross-coupling reactivity without the stringent, costly storage requirements of iodo-derivatives.
6-Bromoindole-3-carbaldehyde is the direct precursor of choice for synthesizing meridianins, variolins, and hamacanthins. The 6-bromo position is essential for downstream cross-coupling to build the complex polycyclic frameworks required for these potent kinase inhibitor libraries [1].
In medicinal chemistry, this compound is utilized for generating indole-based APIs where the 6-position substitution dictates binding pocket affinity. It ensures the correct spatial geometry required for low-nanomolar inhibition of targets like CDK and GSK-3β, which is lost when using 5-bromo analogs [2].
For industrial scale-up, this specific compound is chosen over unformylated or chloro-analogs to streamline synthetic routes. It eliminates the need for toxic Vilsmeier-Haack formylations and reduces expenses associated with specialized palladium ligands required for less reactive halogens [3].
The compound acts as a core scaffold for synthesizing fluorophores, utilizing the C3-aldehyde for extending the conjugated pi-system via Knoevenagel condensation, and the C6-bromide for attaching targeting moieties or modulating emission wavelengths via cross-coupling [4].
Irritant